trans-4-Trifluoromethyl-cyclohexylamine hydrochloride
Overview
Description
“trans-4-Trifluoromethyl-cyclohexylamine hydrochloride” is a chemical compound with the formula C7H13ClF3N . It is a white solid and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexylamine ring with a trifluoromethyl group attached to the 4th carbon atom . The hydrochloride indicates that it’s a salt form of the base compound .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the available resources. It’s likely involved in various organic synthesis reactions due to its structure .Physical and Chemical Properties Analysis
“this compound” is a white solid . It has a molecular weight of 203.63 . Other physical and chemical properties like melting point, boiling point, etc., are not specified in the available resources .Scientific Research Applications
Metabolite Analysis in Various Species
Research on cyclohexylamine, closely related to trans-4-Trifluoromethyl-cyclohexylamine hydrochloride, has shown that cyclohexylamine is metabolized to a minor extent, with metabolism primarily through hydroxylation of the cyclohexane ring in rats, deamination in humans, and both ring hydroxylation and deamination in guinea pigs and rabbits. These findings suggest potential pathways for the metabolism of this compound across different species, highlighting its metabolic stability and the minor role of metabolites in its overall pharmacokinetics (Renwick & Williams, 1972).
Synthetic Applications
An efficient and safe method for the multigram synthesis of trans-2-(Trifluoromethyl)cyclopropylamine, similar in structure to this compound, was developed. This synthesis, starting from 4,4,4-trifluorobut-2-enoic acid, underscores the potential for developing novel synthetic routes for the production of this compound and related compounds, which could be valuable in various chemical syntheses (Yarmolchuk et al., 2012).
Stereochemical Studies
Stereochemical aspects of the formation and trifluoroacetolysis of some allylic bis(trimethylsilyl)cyclohexenes provide insight into the stereochemical behavior of cyclohexene derivatives, which could be extrapolated to understand the reactivity and stability of this compound under similar conditions. These studies help in understanding how different substituents and stereochemistry affect the chemical behavior of cyclohexylamine derivatives (Wickham & Kitching, 1983).
Photochemical Properties
The photochemical behavior of trans-4-(N-arylamino)stilbenes, by extension, informs about the photochemical properties that could be exhibited by this compound derivatives. Understanding these properties is crucial for applications in photochemistry and the development of light-responsive materials (Yang et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(trifluoromethyl)cyclohexan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h5-6H,1-4,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJNSCILISPYRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218943-32-8, 2089630-84-0 | |
Record name | 4-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1s,4s)-4-(trifluoromethyl)cyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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